REACTION_CXSMILES
|
C(OC)(=O)C(C)=C.C=CC1C=CC=CC=1.[CH:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH:24]=[CH2:25])=[CH2:17].C1(S(OCCCCCCCCCCCC)(=O)=O)C=CC=CC=1.[Na]>O>[CH2:24]1[CH:19]2[CH:18]([CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:16][CH2:17][CH2:25]1 |f:3.4,^1:47|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)OCCCCCCCCCCCC.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)OCCCCCCCCCCCC.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was sufficiently stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 50 kgf/cm2 pressure resistant autoclave equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Type
|
CUSTOM
|
Details
|
Further, after the start of polymerization, when
|
Type
|
CUSTOM
|
Details
|
the amount of consumption of the monomer
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the polymerization reaction
|
Type
|
CUSTOM
|
Details
|
obtain a latex of the polymer particles D
|
Type
|
CUSTOM
|
Details
|
The obtained latex of the polymer particles D
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2CCCCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |